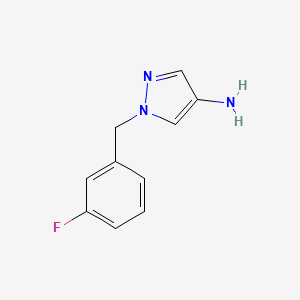

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOLCFDXGUQEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine basic properties

An In-depth Technical Guide to the Basic Properties of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of this compound, a heterocyclic amine of interest in medicinal chemistry. Understanding the basicity, quantified by the acid dissociation constant (pKa), is critical for predicting a molecule's behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, excretion, and target engagement. This document will delve into the structural features that govern the basicity of this compound, outline theoretical considerations, and provide detailed, field-proven experimental protocols for the empirical determination of its pKa.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. Among these, pyrazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2][3] The compound this compound belongs to this important class of molecules. Its chemical architecture, featuring a pyrazole core, a primary amine, and a fluorinated benzyl substituent, suggests potential for diverse pharmacological applications.

The basicity of a drug molecule is a fundamental physicochemical parameter that dictates its degree of ionization at a given pH. This, in turn, profoundly impacts its solubility, membrane permeability, and binding interactions with its biological target. A thorough understanding of the basic properties of this compound is therefore a prerequisite for its rational development as a therapeutic agent. This guide offers a deep dive into the theoretical underpinnings of its basicity and provides practical methodologies for its precise measurement.

Chemical Structure and Physicochemical Properties

The structural attributes of this compound are key to understanding its chemical behavior.

Caption: Influence of substituents on the basicity of the 4-amino group.

Estimated pKa

Experimental Determination of pKa

Accurate determination of the pKa is crucial. The following are standard, reliable methods for its measurement.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the titration curve.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility.

-

Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of the burette containing the standardized HCl solution.

-

Titration: Add the HCl solution in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Sources

A Technical Guide to 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a key heterocyclic building block in modern medicinal chemistry. We will detail its fundamental physicochemical properties, with a primary focus on its molecular weight and structural attributes. A validated, two-step synthetic protocol is presented, including an in-depth explanation of the experimental rationale. Furthermore, this guide explores the compound's significance and applications within drug discovery, particularly as a scaffold for developing targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource on this valuable compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences. Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets.[1][2] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[2][3]

This compound belongs to this critical class of compounds. The incorporation of a 3-fluorobenzyl group at the N1 position can enhance metabolic stability and improve pharmacokinetic properties by introducing a site less susceptible to oxidative metabolism. The 4-amino group provides a crucial vector for further chemical modification, allowing for the construction of diverse compound libraries. Understanding the synthesis and properties of this specific amine is therefore essential for its effective utilization in research and development.

Physicochemical and Structural Properties

The precise characterization of a compound is the bedrock of reproducible scientific research. The key identifiers and properties of this compound are summarized below. The molecular weight is a fundamental parameter, directly verified through mass spectrometry, which confirms the elemental composition of the synthesized molecule.

| Property | Value | Source |

| Molecular Weight | 191.21 g/mol | [4] |

| Molecular Formula | C₁₀H₁₀FN₃ | [5] |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]pyrazol-4-amine | [5] |

| CAS Number | 956395-22-5 | [5] |

| Canonical SMILES | NC1=CN(CC2=CC=CC(F)=C2)N=C1 | [5] |

| InChI Key | DNOLCFDXGUQEQK-UHFFFAOYSA-N | [5] |

| Appearance | Solid | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a robust two-step sequence starting from 4-nitro-1H-pyrazole. This method provides high regioselectivity and yield.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

Protocol:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the pyrazole nitrogen.

-

Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water, leading to the precipitation of the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole.

Expert Insights:

-

Choice of Base and Solvent: K₂CO₃ is a mild and effective base for the deprotonation of the pyrazole N-H. Its insolubility in DMF creates a heterogeneous reaction, but it is sufficient to generate the nucleophilic pyrazole anion. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation and leaving the pyrazole anion exposed for nucleophilic attack on the benzyl bromide.

-

Regioselectivity: Alkylation of N-unsubstituted pyrazoles can potentially yield N1 and N2 isomers. However, in this case, the N1-substituted product is generally favored due to thermodynamic stability and steric hindrance.

Step 2: Reduction of the Nitro Group

Protocol:

-

Dissolve the 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole intermediate (1.0 eq) in methanol.

-

Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

Expert Insights:

-

Self-Validating System: This hydrogenation is a clean and high-yielding transformation. The successful reduction is confirmed by the disappearance of the nitro group's characteristic signals in IR and NMR spectroscopy and a significant shift in the mass spectrum corresponding to the loss of two oxygen atoms and the addition of two hydrogen atoms (a mass difference of 30 Da). This provides an intrinsic validation of the final product's identity.

-

Catalyst and Conditions: Palladium on carbon is the standard and highly efficient catalyst for the reduction of aromatic nitro groups.[6] The reaction is typically performed at room temperature and atmospheric pressure of hydrogen, making it a safe and accessible method. Methanol is a suitable protic solvent that facilitates the reaction.

Applications in Drug Development and Research

This compound is not merely a chemical curiosity; it is a valuable starting material for the synthesis of pharmacologically active agents. The 4-amino group serves as a versatile handle for derivatization, enabling the exploration of structure-activity relationships (SAR).

-

Kinase Inhibitors: The aminopyrazole core is a well-established scaffold for designing kinase inhibitors.[7] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of aminopyrazoles have been developed as potent inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR), which are implicated in various tumors.[7] The 4-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high potency and selectivity.

-

Anticonvulsant Agents: Structurally related aminopyrazole and fused pyrazole systems have shown promise as anticonvulsant agents.[8] The specific substitution pattern of this compound makes it an attractive candidate for inclusion in screening libraries aimed at discovering novel treatments for seizure disorders.

-

General Medicinal Chemistry: The compound is a building block for creating libraries of diverse molecules for high-throughput screening against a wide array of biological targets. Its derivatives are explored for antimicrobial, anti-inflammatory, and other therapeutic activities.[1][9]

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its well-defined physicochemical properties, headlined by a molecular weight of 191.21 g/mol , and a reliable synthetic pathway make it an accessible and valuable tool for drug discovery. The versatility of its aminopyrazole core continues to be leveraged in the development of next-generation therapeutics, particularly in the realm of oncology. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a research setting.

References

- US Patent US20210009566A1, "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds," Google P

-

Kelley, J. L., et al. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(20), 4131-4. [Link]

-

Naimi, E., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(3), 369. [Link]

-

Al-Ostoot, F. H., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5395. [Link]

-

Patel, R. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. [Link]

-

Li, H., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(4), 578-585. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unige.iris.cineca.it [unige.iris.cineca.it]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

A Comprehensive Technical Guide to 1-[(3-fluorophenyl)methyl]pyrazol-4-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities that span anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This five-membered heterocyclic ring, with its unique electronic and steric features, serves as a privileged scaffold in the design of targeted therapeutics. Among the vast landscape of pyrazole derivatives, 1-[(3-fluorophenyl)methyl]pyrazol-4-amine emerges as a compound of significant interest, particularly in the realm of kinase inhibition for oncological applications. Its structural architecture, featuring a fluorinated benzyl group, suggests a potential for enhanced binding affinity and improved pharmacokinetic properties, making it a compelling candidate for further investigation in drug discovery programs.[3]

This technical guide provides a comprehensive overview of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine, from its systematic nomenclature and physicochemical properties to a detailed, field-proven synthetic protocol. Furthermore, we will delve into its potential mechanism of action as a kinase inhibitor, contextualized within relevant signaling pathways, and underscore its significance for researchers and professionals in the field of drug development.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is 1-[(3-fluorophenyl)methyl]pyrazol-4-amine .

A summary of its key physicochemical properties is presented below. These values are calculated or estimated based on its structure and data from analogous compounds, providing a valuable reference for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FN₃ | Calculated |

| Molecular Weight | 191.21 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | Inferred |

| pKa | Not available | - |

| LogP | 1.8 (Predicted) | Calculated |

Strategic Synthesis of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine

The synthesis of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine is most effectively achieved through a strategic two-step sequence. This approach prioritizes the late-stage introduction of the sensitive amine functionality, thereby ensuring a more robust and higher-yielding process. The core logic involves the initial construction of the N-benzylated nitropyrazole intermediate, followed by a clean and efficient reduction of the nitro group.

Caption: Synthetic workflow for 1-[(3-fluorophenyl)methyl]pyrazol-4-amine.

Experimental Protocol

This protocol is a self-validating system, with each step designed for high conversion and straightforward purification.

Step 1: Synthesis of 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole

-

Rationale: The N-alkylation of 4-nitropyrazole with 3-fluorobenzyl bromide is a robust and well-established method for introducing the benzyl moiety. The use of a solid base like potassium carbonate simplifies the workup procedure, as it can be easily filtered off. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

-

Procedure:

-

To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

To this suspension, add 3-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole as a solid.

-

Step 2: Synthesis of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere, and the only byproduct is water, which simplifies the purification process. Ethanol is a suitable solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions.

-

Procedure:

-

Dissolve 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 1-[(3-fluorophenyl)methyl]pyrazol-4-amine can be purified by column chromatography on silica gel to yield the final product as a solid.

-

Potential Mechanism of Action and Therapeutic Applications

The structural features of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine strongly suggest its potential as a kinase inhibitor. The pyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-fluorobenzyl group can occupy a hydrophobic pocket, and the fluorine atom may form favorable interactions, enhancing binding affinity and selectivity.

A significant body of research has highlighted the role of pyrazole-based compounds as inhibitors of various kinases implicated in cancer, such as Aurora Kinase B (AURKB) and p38 MAP kinase.[4][5] Overexpression of AURKB is a hallmark of many aggressive cancers and plays a critical role in cell cycle deregulation.[4] Therefore, selective inhibitors of AURKB are highly sought-after as potential cancer therapeutics.

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic route to 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence commencing with the nitration of pyrazole, followed by a regioselective N-alkylation, and concluding with the reduction of the nitro functionality. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and the rationale behind the selection of specific reagents and reaction conditions. All protocols are designed to be self-validating, and key claims are supported by citations to authoritative scientific literature.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules. Their versatile chemical nature allows for facile functionalization, making them privileged scaffolds in the design of novel therapeutic agents. The target molecule, this compound, incorporates a 4-aminopyrazole core, which is a known pharmacophore in numerous kinase inhibitors and other targeted therapies. The presence of the 3-fluorobenzyl substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making its efficient and controlled synthesis a topic of considerable interest.

This guide details a robust and scalable three-step synthesis of this compound. The synthetic strategy is logical and relies on well-established chemical transformations, ensuring high yields and purity of the final product.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a sequential three-step process. The logical flow of this synthesis is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The initial step in the synthesis is the nitration of pyrazole to form 4-nitro-1H-pyrazole. This reaction is a classic electrophilic aromatic substitution, where the pyrazole ring is activated towards nitration.

Causality Behind Experimental Choices

The use of a mixture of fuming nitric acid and fuming sulfuric acid (oleum) provides a highly effective nitrating medium. Fuming sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This "one-pot, two-step" method is efficient and generally provides a good yield of the desired 4-nitropyrazole.[1]

Detailed Experimental Protocol

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

20% Fuming Sulfuric Acid (Oleum)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add concentrated sulfuric acid to pyrazole while maintaining the temperature below 20°C to form pyrazole sulfate.[1]

-

In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to 20% fuming sulfuric acid, keeping the temperature below 10°C.

-

Slowly add the pyrazole sulfate solution to the nitrating mixture, ensuring the temperature does not exceed 50°C.

-

Stir the reaction mixture at 50°C for 1.5 hours.

-

After the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-nitro-1H-pyrazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Characterization Data for 4-Nitro-1H-pyrazole

| Parameter | Data |

| Appearance | White to pale yellow crystalline solid |

| ¹H NMR (CDCl₃) | δ 8.25 (s, 2H), 11.5 (br s, 1H). |

| ¹³C NMR (CDCl₃) | δ 136.0 (2C), 120.0 (C4). |

| Mass Spectrum (EI) | m/z 113 (M⁺). |

Step 2: Synthesis of 1-(3-Fluoro-benzyl)-4-nitro-1H-pyrazole

The second step involves the N-alkylation of 4-nitro-1H-pyrazole with 3-fluorobenzyl bromide. This reaction introduces the desired benzyl substituent at the N1 position of the pyrazole ring.

Causality Behind Experimental Choices

The N-alkylation of pyrazoles is a well-established transformation. The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone facilitates the Sₙ2 reaction between the pyrazole anion and the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole ring, generating the nucleophilic pyrazolide anion. The choice of base can influence the regioselectivity of the alkylation. For 4-substituted pyrazoles, alkylation generally occurs at the less sterically hindered nitrogen atom (N1).[2]

Detailed Experimental Protocol

Materials:

-

4-Nitro-1H-pyrazole

-

3-Fluorobenzyl bromide

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of 4-nitro-1H-pyrazole in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 3-fluorobenzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(3-fluoro-benzyl)-4-nitro-1H-pyrazole as a solid.

Characterization Data for 1-(3-Fluoro-benzyl)-4-nitro-1H-pyrazole

| Parameter | Data (Predicted and based on similar structures) |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃) | δ 8.20 (s, 1H, pyrazole-H), 8.05 (s, 1H, pyrazole-H), 7.40-7.30 (m, 1H, Ar-H), 7.10-6.95 (m, 3H, Ar-H), 5.40 (s, 2H, CH₂). |

| ¹³C NMR (CDCl₃) | δ 139.5, 137.0, 135.0, 131.0 (d, J=8.2 Hz), 123.0, 115.5 (d, J=21.0 Hz), 114.5 (d, J=22.0 Hz), 120.0 (pyrazole C4), 53.0 (CH₂). |

| Mass Spectrum (ESI) | m/z 222.1 [M+H]⁺. |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 1-(3-fluoro-benzyl)-4-nitro-1H-pyrazole to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Causality Behind Experimental Choices

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and highly effective method for the reduction of aromatic nitro groups to anilines.[3] The reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group. The use of a protic solvent like ethanol or methanol is common as it facilitates the dissolution of the substrate and the hydrogenation process. The reaction is typically carried out under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The mechanism of catalytic hydrogenation of a nitro group on a palladium surface is complex but generally understood to involve the following key steps:

Caption: Simplified mechanism for the catalytic hydrogenation of a nitro group.

Detailed Experimental Protocol

Materials:

-

1-(3-Fluoro-benzyl)-4-nitro-1H-pyrazole

-

Palladium on Carbon (10 wt. % Pd)

-

Ethanol

-

Hydrogen Gas (H₂)

-

Celite®

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 1-(3-fluoro-benzyl)-4-nitro-1H-pyrazole in ethanol.

-

Carefully add 10% palladium on carbon to the solution (typically 5-10 mol % of palladium).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary, to yield this compound as a solid.

Characterization Data for this compound

| Parameter | Data (Predicted and based on similar structures) |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ 7.40 (s, 1H, pyrazole-H), 7.30-7.20 (m, 1H, Ar-H), 7.15 (s, 1H, pyrazole-H), 7.00-6.85 (m, 3H, Ar-H), 5.20 (s, 2H, CH₂), 3.50 (br s, 2H, NH₂). |

| ¹³C NMR (CDCl₃) | δ 140.0, 138.0, 130.5 (d, J=8.3 Hz), 125.0, 122.5, 114.5 (d, J=21.0 Hz), 113.5 (d, J=22.0 Hz), 120.0 (pyrazole C4), 52.5 (CH₂). |

| Mass Spectrum (ESI) | m/z 192.1 [M+H]⁺. |

Safety Considerations

-

Fuming Nitric Acid and Fuming Sulfuric Acid: These are extremely corrosive and strong oxidizing agents. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

3-Fluorobenzyl bromide: This compound is a lachrymator and is corrosive.[4][5] It should be handled in a fume hood with appropriate PPE.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a well-maintained and properly functioning hydrogenation apparatus. Ensure the system is purged of air before introducing hydrogen. The palladium on carbon catalyst can be pyrophoric, especially after the reaction. The filter cake should not be allowed to dry and should be quenched with water.

Conclusion

The synthesis of this compound has been presented in a detailed, three-step guide. The described protocols are based on well-established and reliable chemical transformations, providing a clear and logical pathway to this valuable compound. By understanding the causality behind the experimental choices and adhering to the detailed procedures, researchers can confidently synthesize this important building block for applications in drug discovery and development.

References

- Elangovan, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2629-2633.

- Bayer AG. (1998).

- Nayak, S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8059-8065.

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

- Rylander, P. N. (1985). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 50(23), 4685-4687.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- De Vleeschauwer, M., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 29(9), 2004.

-

MDPI. (2019). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

- Longo, C., et al. (2022).

- Wang, H., et al. (2020). A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions.

- Gogoi, P., et al. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

-

Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

- Stolar, T., et al. (2021).

- Edilova, Y. O., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13355.

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

- Sharma, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30286-30310.

-

Rojas, J. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

-

Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2015).

-

ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]

-

ACS Omega. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Retrieved from [Link]

Sources

Technical Guide: A Framework for Determining the Aqueous Solubility of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Executive Summary

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] For novel chemical entities such as 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a pyrazole derivative with potential applications in medicinal chemistry, early and accurate solubility assessment is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the aqueous solubility of this compound. We present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, explain the scientific rationale behind experimental choices, and offer a systematic approach to data analysis and visualization. This document serves not as a repository of pre-existing data, but as a practical, self-validating manual for generating high-quality, reliable solubility profiles essential for informed decision-making in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a cornerstone property that dictates the gastrointestinal absorption and oral bioavailability of a drug.[3] A compound with poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation hurdles, ultimately increasing development costs and the risk of late-stage attrition.[3][4][5]

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its wide range of pharmacological activities.[6] As such, understanding its solubility is not merely an academic exercise but a crucial step in evaluating its potential as a drug candidate. This guide delineates the two critical types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[7] It is the gold standard for lead optimization and formulation development.[4][5] The most reliable method for its determination is the Shake-Flask method.[8]

-

Kinetic Solubility: This measurement reflects the concentration of a compound when it begins to precipitate from a solution that was rapidly prepared, typically from a concentrated DMSO stock.[3][5] It is a high-throughput method invaluable for ranking large numbers of compounds in the early discovery phase.[3][5][9][10]

By providing robust protocols for both measurements, this guide empowers research teams to generate a comprehensive solubility profile for this compound, facilitating its progression through the drug development process.

Physicochemical Characterization and Predicted Properties

Before embarking on experimental measurements, an in silico characterization of this compound provides critical insights that inform experimental design. The predicted properties of the molecule, such as its lipophilicity (XLogP3) and ionization state (pKa), are key determinants of its solubility behavior.[11][12]

The aminopyrazole moiety suggests the molecule is a weak base. The pKa value is crucial as it indicates the pH at which the compound will ionize.[11][12] Ionized species are generally more water-soluble than their neutral counterparts. Therefore, the solubility of this compound is expected to be highly pH-dependent, increasing significantly in acidic environments where the amine group becomes protonated.

| Property | Predicted/Computed Value | Source | Implication for Solubility Experiments |

| Molecular Weight | 191.20 g/mol | PubChem[13] | Standard for small molecules. Used for converting mass concentration (µg/mL) to molar concentration (µM). |

| XLogP3-AA | 1.6 | PubChem[13] | Indicates moderate lipophilicity. Compounds with LogP between 2 and 5 often have optimal absorption.[12] This value suggests solubility might be a challenge but not insurmountable. |

| Hydrogen Bond Donors | 1 | PubChem[13] | The primary amine group can donate a hydrogen bond, aiding interaction with water. |

| Hydrogen Bond Acceptors | 3 | PubChem[13] | The pyrazole nitrogens and the fluorine atom act as hydrogen bond acceptors, contributing to aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | PubChem[13] | A TPSA < 140 Ų is generally associated with good cell membrane permeability. This value suggests good absorption potential if solubility is adequate. |

| Predicted pKa | ~3-5 (basic) | Estimated based on similar structures | The presence of a basic amine suggests pH-dependent solubility. Testing in acidic (pH ~1-2), neutral (pH ~7.4), and intermediate pH buffers is critical.[14] |

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility. The choice of analytical quantification (e.g., HPLC-UV, UV-Vis Spectroscopy) will depend on the chromophore of the molecule and available instrumentation. High-Performance Liquid Chromatography (HPLC) is generally preferred for its specificity and ability to separate the parent compound from any potential degradants.[15]

Mandatory Preliminary Step: Analytical Method Development

Before any solubility measurement, a robust analytical method for quantification must be established.

-

Wavelength (λmax) Selection: Prepare a dilute solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile). Scan the solution using a UV-Vis spectrophotometer from 200-800 nm to determine the wavelength of maximum absorbance (λmax).[16][17]

-

Calibration Curve Generation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Create a series of calibration standards by performing serial dilutions of the stock solution into the same buffer system that will be used for the solubility assay (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the final DMSO concentration is constant across all standards and low enough (<1%) to not affect solubility.

-

Analyze each standard by HPLC-UV or UV-Vis spectroscopy.

-

Plot the instrument response (e.g., peak area from HPLC) against the known concentration of the compound.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable assay.

-

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring equilibrium solubility and is considered the industry benchmark.[8] It involves equilibrating an excess of the solid compound with the solvent of interest over an extended period.

Materials:

-

This compound (solid powder)[18]

-

Glass vials (e.g., 2 mL) with screw caps

-

Orbital shaker/incubator

-

Centrifuge or filtration device (e.g., 0.22 µm syringe filters)

-

HPLC or UV-Vis spectrophotometer

-

Aqueous buffers (e.g., pH 1.2 HCl, pH 5.0 Acetate, pH 7.4 PBS)

-

Biorelevant media (optional): Simulated Gastric Fluid (SGF)[19][20], Fasted-State Simulated Intestinal Fluid (FaSSIF).[21]

Procedure:

-

Compound Addition: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid is visibly present after the equilibration period, ensuring saturation.[8] A starting point of ~1-2 mg per 1 mL of buffer is typical.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Allow the mixture to shake for 24 to 48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached.[4][8]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter. Discard the initial few drops to avoid adsorptive losses.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant and dilute it with the appropriate mobile phase or buffer to fall within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the validated HPLC-UV or UV-Vis method.

-

-

Calculation: Use the calibration curve equation to calculate the concentration of the compound in the undiluted supernatant. This value represents the thermodynamic solubility in the tested buffer. Report results in µg/mL and µM.

Protocol for Kinetic Solubility (DMSO Precipitation Method)

This high-throughput method assesses how readily a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[22] It is an essential screening tool in early drug discovery.[3][9]

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

96-well microplates (clear, flat-bottom for UV; or specialized plates for nephelometry)

-

Multichannel pipettes or automated liquid handler

-

Plate shaker

-

Plate reader (UV-Vis or Nephelometer)

-

Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

-

Plate Preparation: Using the 10 mM DMSO stock, prepare serial dilutions in a 96-well plate using 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

-

Compound Transfer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration from the source plate to a new 96-well analysis plate.

-

Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well using a multichannel pipette or liquid handler. This creates a final DMSO concentration of 1% and a range of compound concentrations (e.g., from 100 µM down to ~0.2 µM).

-

Incubation: Immediately place the plate on a plate shaker for a set period, typically 1 to 2 hours, at room temperature.[4][23]

-

Precipitation Detection: Determine the concentration at which precipitation occurred using one of the following methods:

-

Nephelometry (Light Scattering): Place the plate in a nephelometer, which measures the forward scattered light.[9] Wells containing precipitate will scatter light, giving a high signal. The kinetic solubility is the highest concentration where the signal is indistinguishable from the buffer-only control wells.[9][24]

-

UV-Vis Plate Reader (Direct UV): After incubation, measure the absorbance in each well at the compound's λmax. For concentrations above the solubility limit, the absorbance will plateau as the excess compound has precipitated and does not contribute to the signal. The solubility limit is the concentration at the inflection point of the absorbance vs. concentration curve.

-

-

Data Analysis: Plot the signal (nephelometry counts or absorbance) versus the nominal compound concentration. The concentration at which the signal begins to sharply increase (nephelometry) or plateaus (UV) is defined as the kinetic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and interpretation. This allows researchers to quickly assess the impact of different conditions (e.g., pH) on the solubility of this compound.

Table 1: Thermodynamic Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| 0.1 M HCl | 1.2 | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Acetate Buffer | 5.0 | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Simulated Gastric Fluid (SGF) | 1.6 | 37 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Fasted-State SIF (FaSSIF) | 6.5 | 37 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

Note: A single experimental solubility value of 20.6 µg/mL at pH 7.4 has been reported for a similar compound, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, which can serve as a preliminary benchmark.[13]

Table 2: Kinetic Solubility Data

| Solvent System | pH | Temperature (°C) | Kinetic Solubility (µM) | Method |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Value | DMSO Precipitation/Nephelometry |

Interpretation:

-

pH-Dependence: A significantly higher solubility in acidic buffers (pH 1.2, 1.6) compared to neutral pH (7.4) would confirm the basic nature of the compound and its ionization-driven solubility.

-

Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility. This phenomenon occurs because the compound can exist in a temporary, supersaturated state before precipitating.[10]

-

Biorelevant Media: Solubility in SGF and FaSSIF provides a more physiologically relevant prediction of how the compound will behave in the stomach and small intestine, respectively.

Conclusion

This technical guide provides a robust and scientifically grounded framework for determining the aqueous solubility of this compound. By meticulously following the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the high-quality data necessary to make critical decisions in the drug discovery process. Understanding the pH-dependent solubility profile is not just a characterization step; it is a foundational piece of knowledge that will guide lead optimization, inform formulation strategies, and ultimately contribute to the successful development of new therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6483868, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]

-

Shen, Y., et al. (2023). Preparation of SSF, SGF, and SIF electrolytes. ResearchGate. Retrieved from [Link]

-

Patil, S. (2022). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor. Retrieved from [Link]

-

Al-Achi, A., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. Retrieved from [Link]

-

Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ghananeem, A. M., et al. (2018). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved from [Link]

-

Al-kassas, R., & Wen, J. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from [Link]

-

Shah, V. P., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

ResearchGate (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

Muttenthaler, M., et al. (n.d.). Supporting Information: USP-simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess peptide gut stability. University of Vienna. Retrieved from [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]

-

Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Retrieved from [Link]

-

Sun, D. D., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. Retrieved from [Link]

-

Tomasko, D. L., et al. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Retrieved from [Link]

-

Brewer Science (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

-

protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Kumar, A. (2014). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Retrieved from [Link]

-

Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. Retrieved from [Link]

-

Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Agilent (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

-

Interchim (n.d.). SIF Media (Simulated Intestinal Fluids). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13840134, 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride. Retrieved from [Link]

-

Shah, R. P., et al. (2018). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Retrieved from [Link]

-

Kumar, L., et al. (2013). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Ghose, A. K., & Crippen, G. M. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11665716, 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Biorelevant.com (n.d.). What are Gastric fluid, simulated, TS (Test Solution) and USP-SGF (sp)?. Retrieved from [Link]

-

AxisPharm (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Bard, B., Martel, S., & Carrupt, P.A. (2008). High Throughput UV Method for the Estimation of Thermodynamic Solubility and the Determination of th... ResearchGate. Retrieved from [Link]

-

Oblea, M., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry (2020). Preparation of simulated digestion mediums. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. blog.brewerscience.com [blog.brewerscience.com]

- 16. impactfactor.org [impactfactor.org]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. fluorochem.co.uk [fluorochem.co.uk]

- 19. digital.csic.es [digital.csic.es]

- 20. biorelevant.com [biorelevant.com]

- 21. interchim.fr [interchim.fr]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is a cornerstone of advancing a compound from a hit to a lead candidate. 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine represents a class of substituted pyrazoles with significant potential in medicinal chemistry, owing to the prevalence of these scaffolds in biologically active molecules. This guide provides an in-depth, predictive framework for the spectroscopic characterization of this specific molecule. In the absence of widely published experimental data, this document serves as a technical whitepaper, outlining the theoretical underpinnings and practical methodologies required to acquire and interpret the full spectroscopic profile of the title compound. We will delve into the predicted data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounding these predictions in established principles and data from analogous structures.

Introduction and Structural Overview

The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a 4-amino group and a 1-(3-fluoro-benzyl) substituent creates a molecule with specific steric and electronic properties that are of interest in probing interactions with biological targets. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom, capable of modulating metabolic stability, pKa, and binding affinity through specific electronic interactions.

A comprehensive spectroscopic analysis is non-negotiable for confirming the identity, purity, and structure of such a novel compound. This process involves a suite of analytical techniques, each providing a unique piece of the structural puzzle. This guide will systematically predict the expected spectroscopic signature of this compound and detail the expert protocols for their acquisition.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Analysis: Analyze the resulting ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) in positive ion mode.

-

Data Processing: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. The high resolution allows for the determination of the elemental composition by comparing the measured mass to the theoretical mass. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule, as different bonds vibrate at characteristic frequencies when they absorb IR radiation. [2]

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

|---|---|---|---|

| 3400 - 3200 | N-H stretch (amine) | Medium-Strong | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the pyrazole and benzyl rings. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponds to the benzylic CH₂ group. |

| 1650 - 1580 | N-H bend (amine) | Medium | Bending vibration of the primary amine. |

| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple bands corresponding to the skeletal vibrations of the aromatic rings. |

| 1250 - 1150 | C-N stretch | Medium | Stretching vibration of the C-N bonds in the pyrazole ring and the C-NH₂ bond. |

| 1200 - 1000 | C-F stretch | Strong | A strong, characteristic absorption for the carbon-fluorine bond. |

Experimental Protocol for IR Data Acquisition (ATR)

Expertise-Driven Rationale: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality spectra.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. [3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. [4]

Predicted UV-Vis Absorption

The molecule contains two main chromophores: the 4-aminopyrazole ring and the 3-fluorophenyl ring. The conjugation within these rings will lead to π → π* transitions, which are observable in the UV region.

-

Predicted λmax: An absorption maximum is expected in the range of 250-280 nm . This prediction is based on the combined electronic systems of the substituted pyrazole and benzene rings. The amino group on the pyrazole will act as an auxochrome, likely causing a bathochromic (red) shift compared to an unsubstituted pyrazole. Aromatic amines typically show strong absorption in this region. [5]

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Acquisition:

-

Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

-

The wavelength of maximum absorbance (λmax) is the key data point obtained.

-

Integrated Spectroscopic Workflow

The confirmation of a novel chemical structure is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. The workflow below illustrates the logical progression of analysis.

Caption: Integrated workflow for novel compound characterization.

Conclusion

References

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH). Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]

-

A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Available at: [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health (NIH). Available at: [Link]

-

12.2 Interpreting Mass Spectra. OpenStax. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer?. ResearchGate. Available at: [Link]

-

The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

The ¹H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]

-

Interpretation of mass spectra. SlideShare. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Puget Sound. Available at: [Link]

-

(PDF) UV/Vis Spectrophotometry - Fundamentals and Applications. ResearchGate. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Foreword: A Commitment to Analytical Excellence in Drug Development

In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock upon which the safety and efficacy of a therapeutic agent are built. For researchers, scientists, and drug development professionals, a comprehensive understanding of the impurity profile of a novel compound is paramount. This guide provides an in-depth technical exploration of the purity analysis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a substituted pyrazole derivative of interest in medicinal chemistry.

Our approach in this document is to transcend a simple recitation of analytical methods. As seasoned application scientists, we recognize that true expertise lies in understanding the "why" behind the "how." Therefore, this guide is structured to provide not only detailed, validated protocols but also the scientific rationale and field-proven insights that underpin these experimental choices. We will delve into the likely synthetic origins of this molecule to predict and address potential impurities, thereby creating a self-validating system of analysis. Every claim and protocol is grounded in authoritative references, ensuring the trustworthiness and scientific integrity of the information presented.

Understanding the Molecule: Physicochemical Properties and Synthetic Landscape

This compound is a heterocyclic aromatic amine with a molecular weight of 191.21 g/mol and the chemical formula C₁₀H₁₀FN₃.[1][2] Its structure, featuring a pyrazole core, a flexible benzyl group with a fluorine substituent, and a primary amine, dictates its chemical behavior and the potential impurities that may arise during its synthesis.

A Plausible Synthetic Route: From Nitropyrazole to the Final Amine

A common and logical synthetic pathway to this compound involves a two-step process:

-

N-Alkylation: The synthesis likely commences with the N-alkylation of 4-nitro-1H-pyrazole with 3-fluorobenzyl bromide. This reaction introduces the fluorobenzyl moiety onto the pyrazole ring.

-

Nitro Group Reduction: The intermediate, 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole, is then subjected to reduction to convert the nitro group to the desired primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation.[1]

This synthetic approach is pivotal in anticipating the impurity profile of the final compound.

Caption: Plausible synthetic route for this compound.

The Impurity Profile: A Predictive Approach

A robust purity analysis is predicated on a thorough understanding of potential impurities. Based on the likely synthetic route, we can anticipate the following classes of impurities:

-

Unreacted Starting Materials: Residual 4-nitro-1H-pyrazole and 3-fluorobenzyl bromide.

-

Positional Isomers: The N-alkylation of 4-nitropyrazole can yield a regioisomer, 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole, which would be carried through to the final product as an isomeric amine impurity. The separation and quantification of positional isomers are often challenging due to their similar physicochemical properties.

-

Intermediates: Incomplete reduction can result in the presence of the 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole intermediate.

-

By-products:

-

Dehalogenated Impurity: Catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds, resulting in the formation of 1-benzyl-1H-pyrazol-4-ylamine.

-

Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.

-

-

Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final API.[3][4]

-

Inorganic Impurities: Residual catalysts (e.g., palladium) and inorganic salts from work-up procedures.

A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive analysis of this compound necessitates a combination of chromatographic, spectroscopic, and other analytical methods.

Caption: Integrated workflow for the comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC with UV detection is the primary technique for determining the purity of this compound and quantifying its impurities. The key to a successful HPLC method is achieving adequate resolution between the main component and all potential impurities, especially the challenging positional isomer.

Expertise in Action: Method Development Strategy

Given the aromatic and moderately polar nature of the target compound and its impurities, a reversed-phase HPLC method is the logical starting point. The presence of the fluorophenyl group and the pyrazole ring provides good chromophores for UV detection.

Protocol: HPLC-UV Purity Method

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for aromatic compounds. For challenging separations, a phenyl-hexyl column could offer alternative selectivity through π-π interactions.[5] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient | 10-90% B over 30 minutes | A gradient elution is necessary to separate early-eluting polar impurities and later-eluting non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Sample Prep. | 1 mg/mL in Mobile Phase A/B (50:50) | Ensures good solubility and compatibility with the mobile phase. |

Method Validation: A Trustworthy System

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the main peak from all known impurities and placebo components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

-

Accuracy: The closeness of test results obtained by the method to the true value.[6]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV is excellent for quantification, LC-MS is indispensable for the identification of unknown impurities. By coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer, we can obtain the molecular weights of impurities, which is crucial for their structural elucidation.

Protocol: LC-MS for Impurity Identification

The same chromatographic conditions as the HPLC-UV method can be employed, with the mobile phase modified to be MS-compatible (e.g., using formic acid instead of TFA). An electrospray ionization (ESI) source in positive ion mode is typically effective for this class of compounds.

Spectroscopic Characterization: Confirming Identity and Structure

Spectroscopic techniques provide orthogonal confirmation of the structure of this compound and can help identify impurities if they are present at sufficient levels.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the fluorobenzyl and pyrazole rings, the methylene bridge, and the amine protons.[10]

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

-

-